molecular formula C11H20O3 B1354734 8,8-Dimethyl-7-oxononanoic acid CAS No. 84451-93-4

8,8-Dimethyl-7-oxononanoic acid

Cat. No. B1354734
CAS RN: 84451-93-4
M. Wt: 200.27 g/mol
InChI Key: AOVHCOMMGZKIIE-UHFFFAOYSA-N
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Description

8,8-Dimethyl-7-oxononanoic acid is a chemical compound with the molecular formula C11H20O3 . It is used as an intermediate for the synthesis of conjugated molecules .


Synthesis Analysis

The synthesis of 8,8-Dimethyl-7-oxononanoic acid involves the decarboxylative condensation of L-alanine with pimeloyl-CoA in a stereospecific manner . The crude product is added to a lye containing potassium hydroxide and reacted under reflux for 1 hour. After cooling, it is adjusted to neutrality with dilute hydrochloric acid, and the organic layer is separated into the crude carbonyl carboxylic acid compound .


Molecular Structure Analysis

The molecular structure of 8,8-Dimethyl-7-oxononanoic acid is characterized by a molecular weight of 200.27 g/mol . The structure of the compound can be represented by the InChI key: InChIKey=AOVHCOMMGZKIIE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The primary chemical reaction involving 8,8-Dimethyl-7-oxononanoic acid is its formation through the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction is catalyzed by a pyridoxal 5’-phosphate-dependent enzyme .


Physical And Chemical Properties Analysis

8,8-Dimethyl-7-oxononanoic acid has a molecular weight of 200.27 g/mol . It is a carboxylic acid and ketone compound .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Analogous Compounds : 8-oxononanoic acid, closely related to 8,8-dimethyl-7-oxononanoic acid, has been used in the synthesis of various compounds. For instance, it was involved in the production of hexanoic acid analogs with potential applications in chemical research (Sun Yan, 2010).

  • Incorporation into Proteins : 2-Amino-8-oxononanoic acid, a variant of 8,8-dimethyl-7-oxononanoic acid, has been genetically incorporated into proteins in Escherichia coli. This incorporation allows for site-specific modifications of proteins, demonstrating potential in biochemistry and molecular biology (Ying Huang et al., 2010).

  • Synthesis Methodologies : A study on the oxidation of nonadienoate to 8-oxononanoate, closely related to 8,8-dimethyl-7-oxononanoic acid, showcases innovative synthetic methods potentially applicable to similar compounds (J. Tsuji et al., 1978).

Biochemical and Biological Applications

  • Leukotriene-A4 Hydrolase Inhibition : The amino acid 8(S)-amino-2(R)-methyl-7-oxononanoic acid, which shares structural similarities with 8,8-dimethyl-7-oxononanoic acid, inhibits leukotriene-A4 hydrolase. This enzyme is crucial in the biosynthesis of inflammatory mediators, suggesting potential pharmaceutical applications (B. Parnas et al., 1996).

  • Enzyme Mechanism Studies : 8-amino-7-oxononanoate synthase, which utilizes compounds structurally similar to 8,8-dimethyl-7-oxononanoic acid, has been a subject of mechanistic studies. These studies provide insights into enzyme catalysis and can inform further biochemical research (S. Webster et al., 2000).

Molecular Modeling and Drug Development

  • Molecular Docking Studies : Research involving the modeling and synthesis of compounds structurally related to 8,8-dimethyl-7-oxononanoic acid can contribute to the development of new anticancer drugs. This is exemplified in studies that involve molecular docking and dynamic simulations to predict interactions with biological targets (Priscila Ivo Rubim de Santana et al., 2020).

Safety and Hazards

The safety and hazards of 8,8-Dimethyl-7-oxononanoic acid are not well-documented in the available literature. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions of research on 8,8-Dimethyl-7-oxononanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. As it is an intermediate for the synthesis of conjugated molecules , it may have potential uses in various chemical and pharmaceutical industries.

properties

IUPAC Name

8,8-dimethyl-7-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-11(2,3)9(12)7-5-4-6-8-10(13)14/h4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVHCOMMGZKIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510513
Record name 8,8-Dimethyl-7-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Dimethyl-7-oxononanoic acid

CAS RN

84451-93-4
Record name 8,8-Dimethyl-7-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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